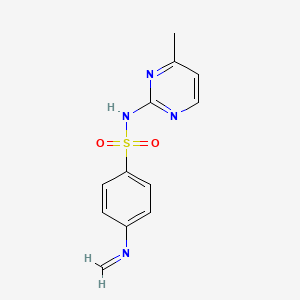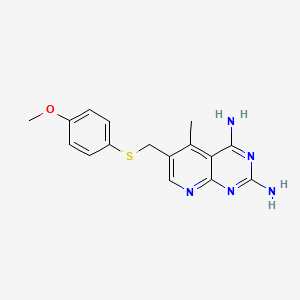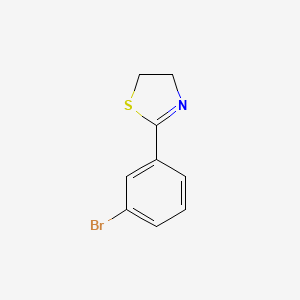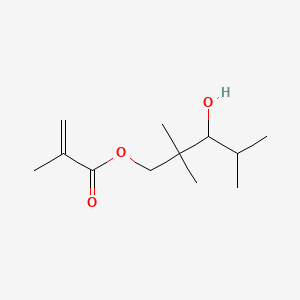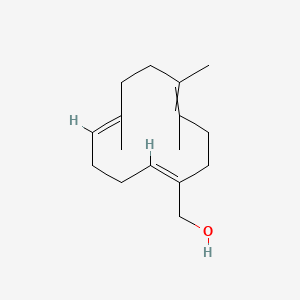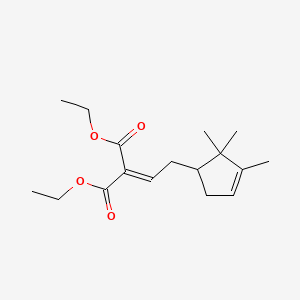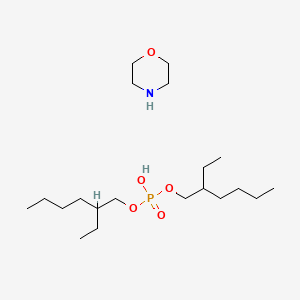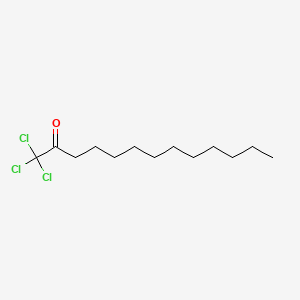
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The difluoro substitutions can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated positions or the butynyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
科学的研究の応用
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the butynyl group can facilitate interactions with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-methyl-: Similar structure but with a methyl group instead of a trifluoromethyl group.
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-ethyl-: Similar structure but with an ethyl group instead of a trifluoromethyl group.
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethoxy)-: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with different substituents.
特性
CAS番号 |
214287-74-8 |
|---|---|
分子式 |
C13H9F5N2O |
分子量 |
304.21 g/mol |
IUPAC名 |
4-but-1-ynyl-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H9F5N2O/c1-2-3-6-12(13(16,17)18)9-8(19-11(21)20-12)5-4-7(14)10(9)15/h4-5H,2H2,1H3,(H2,19,20,21) |
InChIキー |
WIMGYVJTHCCHKJ-UHFFFAOYSA-N |
正規SMILES |
CCC#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



